molecular formula C11H17NO5 B12279060 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester

Cat. No.: B12279060
M. Wt: 243.26 g/mol
InChI Key: FBSAJSSJPAVUSO-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester is an organic compound belonging to the ester family Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalystThe reaction conditions often require heating the reactants to facilitate the formation of the ester and the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid chlorides and alcohols in the presence of a base is another common method for ester production .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base is used as the reagent.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAJSSJPAVUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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